2-Fluoro-6-methylpyrimidin-4-amine
Description
2-Fluoro-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a fluorine atom at position 2, a methyl group at position 6, and an amine group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases. The fluorine substituent enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric effects.
Properties
CAS No. |
18260-54-3 |
|---|---|
Molecular Formula |
C5H6FN3 |
Molecular Weight |
127.122 |
IUPAC Name |
2-fluoro-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6FN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9) |
InChI Key |
YUZKBMLAPPMIAD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)F)N |
Synonyms |
Pyrimidine, 4-amino-2-fluoro-6-methyl- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Electronic Effects: Fluorine at position 2 (vs.
- Crystal Packing: Analogues like 4-Methyl-6-phenylpyrimidin-2-amine exhibit variable dihedral angles (29–46°) between aromatic rings, suggesting that substituents at position 6 influence solid-state interactions .
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